Hydroxy Torsemide-d7 is a deuterated derivative of Hydroxy Torsemide, which is a known metabolite of the loop diuretic drug Torsemide. This compound is primarily used in scientific research, particularly in pharmacokinetic studies to track and analyze drug metabolism and distribution within biological systems. The presence of deuterium isotopes enhances the precision of these studies, making Hydroxy Torsemide-d7 a valuable tool in pharmacological research.
Hydroxy Torsemide-d7 is classified as a stable isotope-labeled compound, specifically designed for use in analytical chemistry and pharmacokinetics. Its chemical structure includes deuterium, which is a stable isotope of hydrogen, incorporated into the molecular framework to facilitate more accurate tracking during studies. The compound has the following characteristics:
The synthesis of Hydroxy Torsemide-d7 can be achieved through various methods that incorporate deuterium into the molecular structure:
Hydroxy Torsemide-d7 has a complex molecular structure characterized by its functional groups and isotopic labeling:
C([2H])([2H])C([2H])(NC(=O)NS(=O)(=O)c1cnccc1Nc2ccc(O)c(C)c2)C([2H])([2H])[2H]
InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,10D
The structural formula indicates the presence of multiple functional groups including sulfonamide and hydroxyl groups, which are critical for its biological activity.
Hydroxy Torsemide-d7 can undergo various chemical reactions:
The mechanism of action of Hydroxy Torsemide-d7 is closely related to its parent compound, Torsemide. It functions primarily as a loop diuretic by inhibiting the Na+/K+/2Cl− symporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, chloride, and water, thus reducing blood volume and blood pressure.
The presence of deuterium allows for enhanced tracking in studies focused on understanding its pharmacokinetics and dynamics within biological systems .
These properties are crucial for its application in laboratory settings where precise measurements are necessary .
Hydroxy Torsemide-d7 is primarily used in scientific research applications:
CAS No.: 122547-72-2
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 11042-30-1
CAS No.: 4377-76-8